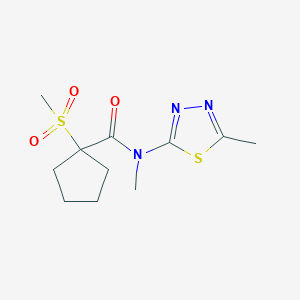![molecular formula C14H25NO4S B7356034 N-[(2-hydroxycyclohexyl)methyl]-1-methylsulfonylcyclopentane-1-carboxamide](/img/structure/B7356034.png)
N-[(2-hydroxycyclohexyl)methyl]-1-methylsulfonylcyclopentane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-hydroxycyclohexyl)methyl]-1-methylsulfonylcyclopentane-1-carboxamide, also known as HU-308, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. It is a selective agonist of the cannabinoid receptor type 2 (CB2), which is primarily expressed in immune cells and peripheral tissues.
Mechanism of Action
N-[(2-hydroxycyclohexyl)methyl]-1-methylsulfonylcyclopentane-1-carboxamide selectively binds to the CB2 receptor, which is primarily expressed in immune cells and peripheral tissues. Activation of the CB2 receptor by this compound leads to a cascade of intracellular signaling events that ultimately result in the modulation of various physiological processes. The exact mechanism of action of this compound is not fully understood, but it is believed to involve the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, neuroprotective, and anti-tumor effects. In animal models of inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, and increase the production of anti-inflammatory cytokines such as IL-10. In animal models of neurodegenerative diseases, this compound has been shown to reduce neuronal damage and improve cognitive function. In animal models of cancer, this compound has been shown to inhibit tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One advantage of using N-[(2-hydroxycyclohexyl)methyl]-1-methylsulfonylcyclopentane-1-carboxamide in lab experiments is its selectivity for the CB2 receptor, which allows for the specific modulation of immune and peripheral tissues without affecting the central nervous system. Another advantage is its relatively low toxicity and side effect profile. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make dosing and administration difficult.
Future Directions
There are several potential future directions for the study of N-[(2-hydroxycyclohexyl)methyl]-1-methylsulfonylcyclopentane-1-carboxamide. One direction is the development of novel analogs with improved pharmacokinetic properties and therapeutic efficacy. Another direction is the investigation of the potential of this compound as a therapeutic agent for various diseases, including neurodegenerative diseases, autoimmune diseases, and cancer. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and its downstream signaling pathways.
Synthesis Methods
The synthesis of N-[(2-hydroxycyclohexyl)methyl]-1-methylsulfonylcyclopentane-1-carboxamide involves several steps, including the preparation of the starting materials, the reaction of the starting materials to form the intermediate, and the final step of converting the intermediate into the target compound. The starting materials for the synthesis of this compound are cyclohexanone and 1-bromo-2-methylsulfonylcyclopentane. The reaction of these two compounds in the presence of a base such as potassium carbonate yields the intermediate, 1-(2-bromoethyl)-2-cyclohexylcyclopentan-1-one. This intermediate is then reacted with 2-hydroxymethylcyclohexanol in the presence of a base and a catalyst to form this compound.
Scientific Research Applications
N-[(2-hydroxycyclohexyl)methyl]-1-methylsulfonylcyclopentane-1-carboxamide has been studied for its potential therapeutic applications in various fields, including neurology, immunology, and oncology. In neurology, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In immunology, this compound has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. In oncology, this compound has been shown to have anti-tumor effects in various types of cancer, including breast, prostate, and lung cancer.
properties
IUPAC Name |
N-[(2-hydroxycyclohexyl)methyl]-1-methylsulfonylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4S/c1-20(18,19)14(8-4-5-9-14)13(17)15-10-11-6-2-3-7-12(11)16/h11-12,16H,2-10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYSXFUPIRVGKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1(CCCC1)C(=O)NCC2CCCCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-[(2S)-1-(3,3-dimethylmorpholin-4-yl)-1-oxopropan-2-yl]benzenesulfonamide](/img/structure/B7355959.png)
![2-(3,4-dimethylphenoxy)-N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide](/img/structure/B7355966.png)
![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-4-(trifluoromethoxy)benzamide](/img/structure/B7355972.png)
![1-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B7355977.png)
![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-(3-methoxyphenyl)acetamide](/img/structure/B7355981.png)
![3-[(5S,7R)-10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]-N,N-dimethylpropane-1-sulfonamide](/img/structure/B7355988.png)
![(1S,6R)-2-(3-chloro-5-fluorophenyl)sulfonyl-2-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B7355990.png)
![(1S,6R)-2-[(5-carboxy-1H-pyrrol-3-yl)sulfonyl]-2-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B7356006.png)
![(1S,6R)-2-(2-chloro-4-methylphenyl)sulfonyl-2-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B7356013.png)
![(1S,6R)-2-[3-(carboxymethyl)phenyl]sulfonyl-2-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B7356022.png)

![3-(2,6-dichlorophenyl)-N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]triazole-4-carboxamide](/img/structure/B7356047.png)

![[3-Fluoro-3-(3-fluoro-5-methylphenyl)pyrrolidin-1-yl]-(4-methylsulfonyloxan-4-yl)methanone](/img/structure/B7356064.png)